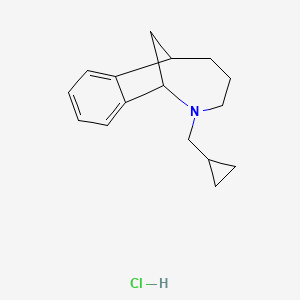
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-1,6-methano-2-benzazocine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazocine core or the cyclopropylmethyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzazocine derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- Cyclopropylmethylbenzene
- Benzazocine hydrochloride
Uniqueness
What sets 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride apart is its unique combination of a cyclopropylmethyl group and a benzazocine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
76777-02-1 |
|---|---|
Formule moléculaire |
C16H22ClN |
Poids moléculaire |
263.80 g/mol |
Nom IUPAC |
9-(cyclopropylmethyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C16H21N.ClH/c1-2-6-15-14(5-1)13-4-3-9-17(16(15)10-13)11-12-7-8-12;/h1-2,5-6,12-13,16H,3-4,7-11H2;1H |
Clé InChI |
SBZRLBZOFIOKRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C3=CC=CC=C23)N(C1)CC4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


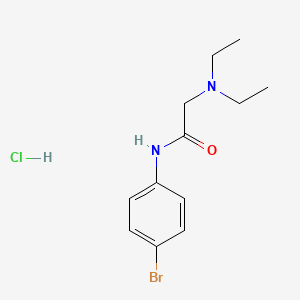
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
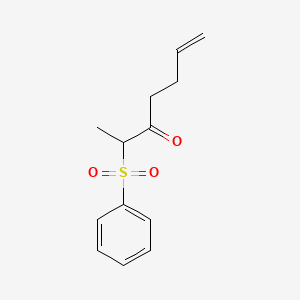
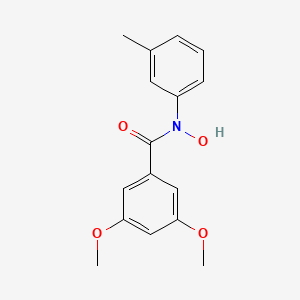
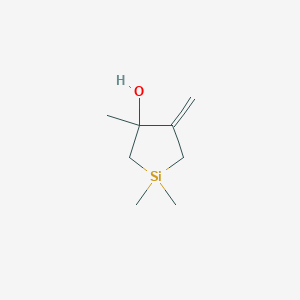


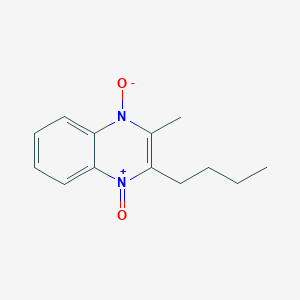

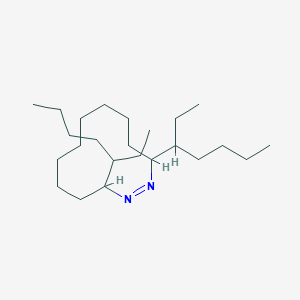

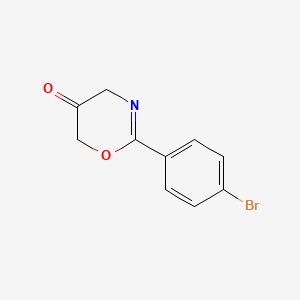
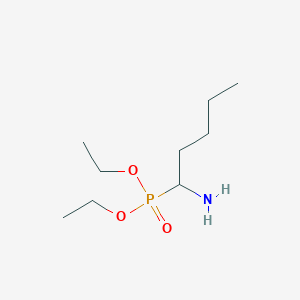
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
